molecular formula C7H8N2O3S B133438 (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 36923-17-8

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B133438
CAS RN: 36923-17-8
M. Wt: 200.22 g/mol
InChI Key: RJFPBECTFIUTHB-INEUFUBQSA-N
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Description

The compound (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a β-lactam structure that is closely related to the core structure of several antibiotics, such as the penicillins. This core is known for its antibacterial properties, which are due to its ability to interfere with the synthesis of the bacterial cell wall. The specific stereochemistry of the (6R,7R) configuration is important for the biological activity of these compounds.

Synthesis Analysis

The synthesis of related β-lactam structures has been explored in the literature. For instance, an efficient route to synthesize enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids has been reported, which involves a single-step synthesis using (R)-1-phenylethylamine to introduce chirality . Although this synthesis pertains to a different bicyclic system, the methodology could potentially be adapted for the synthesis of (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of β-lactams like the one is characterized by a four-membered lactam ring, which is highly strained and thus reactive. This reactivity is crucial for the antibiotic action of β-lactams. The stereochemistry of the substituents around the lactam ring is also critical, as it can affect the compound's ability to bind to and inhibit the enzymes involved in cell wall synthesis.

Chemical Reactions Analysis

β-lactams typically undergo reactions due to the strain in the four-membered ring. They can react with nucleophiles, particularly the enzymes that synthesize the bacterial cell wall, leading to their inhibition. The synthesis of olivanic acid analogues, which share a similar β-lactam structure, involves the construction of the bicyclic system using an intramolecular Wittig reaction . This type of reaction could be relevant for the synthesis and further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-lactams are influenced by their bicyclic structure and the presence of functional groups. The lactam ring imparts a degree of polarity and reactivity, which can affect solubility, stability, and the ability to interact with biological targets. The specific properties of (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid would need to be determined experimentally, but it is likely to be similar to other β-lactams in terms of its solubility in polar solvents and its reactivity with nucleophiles.

Scientific Research Applications

  • Pharmaceutical Research

    • This compound is a complex organic molecule that could potentially be used in pharmaceutical research . The specific applications would depend on the context of the research, including the field of study, the research objectives, and the experimental methods used .
  • Chemical Synthesis

    • The compound could be used in chemical synthesis as a building block for creating more complex molecules . Its unique structure and functional groups make it a versatile starting material for a variety of synthetic routes .
  • Material Science

    • In material science, this compound could potentially be used in the development of new materials with unique properties . For example, it could be incorporated into polymers or other materials to modify their physical or chemical properties .
  • Drug Allergen

    • This compound could potentially be used as a drug allergen . Drug allergens are substances that can cause an allergic reaction when a person is exposed to the drug .
  • Antibacterial Agent

    • The compound could be used as an antibacterial agent in the treatment of various infections . For example, it could be used in the treatment of acute otitis media, pharyngitis and tonsillitis, acute sinusitis, and respiratory tract infections caused by certain bacteria .
  • Chemical Synthesis

    • This compound could be used in the synthesis of more complex molecules . For example, it could be used to synthesize other organic compounds with specific properties or functions .

properties

IUPAC Name

(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFPBECTFIUTHB-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471320
Record name (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

36923-17-8
Record name 7-Amino-3-cephem-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36923-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Citations

For This Compound
2
Citations
K Zhang, H Ding, A Shi, Q Huang, H Song… - Chemical Research in …, 2015 - Springer
A series of sulfenimine cephalosporin derivatives(6a—6t) was designed, synthesized and evaluated for their inhibitory activity against class A β-lactamase(TEM-1) derived from E. coli, …
Number of citations: 3 link.springer.com
S Barelier, JA Cummings, AM Rauwerdink… - Journal of the …, 2014 - ACS Publications
Predicting substrates for enzymes of unknown function is a major postgenomic challenge. Substrate discovery, like inhibitor discovery, is constrained by our ability to explore …
Number of citations: 25 pubs.acs.org

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